2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol is a chemical compound with the molecular formula C10H22N2O It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol typically involves the reaction of 1-propylpiperidine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The reaction can be represented as follows:
[ \text{1-Propylpiperidine} + \text{Ethylene oxide} \rightarrow \text{this compound} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through distillation or crystallization to obtain the final product in a pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines.
Scientific Research Applications
2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological systems and processes, particularly those involving amine-containing molecules.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol involves its interaction with specific molecular targets in biological systems. The compound may act as an agonist or antagonist at certain receptors, influencing various signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(1-Methylpiperidin-4-yl)amino]ethan-1-ol
- 2-[(1-Ethylpiperidin-4-yl)amino]ethan-1-ol
- 2-[(1-Butylpiperidin-4-yl)amino]ethan-1-ol
Uniqueness
2-[(1-Propylpiperidin-4-yl)amino]ethan-1-ol is unique due to its specific propyl substitution on the piperidine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C10H22N2O |
---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
2-[(1-propylpiperidin-4-yl)amino]ethanol |
InChI |
InChI=1S/C10H22N2O/c1-2-6-12-7-3-10(4-8-12)11-5-9-13/h10-11,13H,2-9H2,1H3 |
InChI Key |
YLMLJMORDWSMSO-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCC(CC1)NCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.